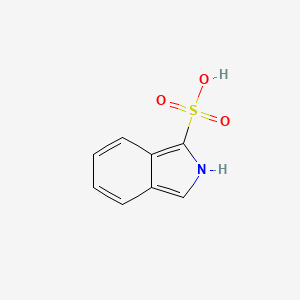

2H-Isoindole-1-sulfonic acid

CAS No.: 569650-95-9

Cat. No.: VC17579642

Molecular Formula: C8H7NO3S

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 569650-95-9 |

|---|---|

| Molecular Formula | C8H7NO3S |

| Molecular Weight | 197.21 g/mol |

| IUPAC Name | 2H-isoindole-1-sulfonic acid |

| Standard InChI | InChI=1S/C8H7NO3S/c10-13(11,12)8-7-4-2-1-3-6(7)5-9-8/h1-5,9H,(H,10,11,12) |

| Standard InChI Key | SREDVHBWQDSXQR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CNC(=C2C=C1)S(=O)(=O)O |

Introduction

Chemical Structure and Nomenclature

2H-Isoindole-1-sulfonic acid belongs to the isoindole family, a class of bicyclic compounds comprising a benzene ring fused to a pyrrole ring. The sulfonic acid group (-SO₃H) is attached to the 1-position of the isoindole core, conferring acidity and water solubility. The IUPAC name, 2H-isoindole-1-sulfonic acid, reflects this substitution pattern. Key structural features include:

The compound’s structure is critical to its reactivity, enabling participation in electrophilic substitution reactions and metal chelation.

Synthesis and Derivatives

Synthetic Routes

| Derivative Name | CAS No. | Molecular Formula | Key Modification |

|---|---|---|---|

| 5-Bromo-2-methyl-2H-isoindole-1-sulfonic acid | N/A | C₉H₈BrNO₃S | Bromine and methyl groups |

| 2H-Isoindole-1-sulfonate | 26668357 | C₈H₆NO₃S | Deprotonated sulfonic acid |

These derivatives are often utilized in analytical chemistry and as intermediates in pharmaceutical synthesis.

Physicochemical Properties

The compound’s properties are pivotal for its handling and application:

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | - |

| Solubility | Soluble in polar solvents | Experimental data |

| pKa | ~1.0 (sulfonic acid) | Estimated from analogs |

| Stability | Stable at 4°C (dark) | Long-term storage study |

The sulfonic acid group enhances water solubility, making the compound suitable for aqueous-phase reactions.

Stability and Analytical Applications

Stability Profile

Studies demonstrate that 2H-isoindole-1-sulfonic acid derivatives remain stable for extended periods under specific storage conditions. For example:

| Condition | Stability Outcome | Duration | Citation |

|---|---|---|---|

| 4°C, dark environment | <5% degradation | 6 months | |

| Room temperature, light | Significant degradation | 1 week |

This stability underpins its use in analytical methods requiring reproducible results.

Analytical Applications

The compound’s strong UV absorption and reactivity with electrophiles make it valuable in:

-

Sulfur Dioxide Detection: Derivatives react with SO₂ to form stable adducts, enabling spectrophotometric quantification in food products.

-

Metal Ion Chelation: The sulfonic acid and adjacent nitrogen atoms facilitate binding to divalent cations (e.g., Mg²⁺), a property exploited in sensor design .

Comparison with Related Compounds

The compound’s uniqueness lies in its sulfonic acid substitution, distinguishing it from other isoindole derivatives:

| Compound | Key Feature | Application |

|---|---|---|

| 2H-Isoindole-1-sulfonic acid | Sulfonic acid group | Analytical chemistry |

| 6,7-Dihydroxyisoindolin-1-one | Dihydroxy and ketone groups | HIV-1 integrase inhibition |

| 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione | Hydroxyethyl substituent | Antimicrobial agents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume